molecular formula C11H12O5S B1324142 Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate CAS No. 898772-32-2

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Cat. No. B1324142
M. Wt: 256.28 g/mol
InChI Key: PYFVOMDXNHCLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is a chemical compound with the CAS Number: 898772-08-2 and a molecular weight of 229.28 .


Molecular Structure Analysis

The InChI Code for Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is 1S/C10H13O4S/c1-2-12-9(11)7-3-4-8(15-7)10-13-5-6-14-10/h3-4,10,15H,2,5-6H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Esters, like Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate has a molecular weight of 229.28 . It is stored at a temperature between 28°C . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis of Acyclic and Cyclic C-Nucleosides

  • Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate and related compounds have been utilized in synthesizing acyclic C-nucleosides, offering pathways for the development of novel nucleoside analogs. For example, derivatives from trioses and pentoses were synthesized, which are potential models for acyclic C-nucleosides (Belkadi & Othman, 2006).

Investigations in Asymmetric Chemical Synthesis

  • This compound is significant in studying stereoselectivity in chemical reactions. For instance, research has shown its role in controlling diastereofacial discrimination in conjugate addition reactions, crucial for asymmetric synthesis (Stončius, Mast & Sewald, 2000).

Chemical Synthesis Optimization

  • The optimization of chemical synthesis processes, including the determination of optimal temperatures and reaction times, is another application area. This is evident in studies focused on synthesizing related compounds using the Grignard reaction (Yuzeng Liang, 2002).

Development of New Chemical Compounds

  • Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate is instrumental in the synthesis of novel chemical compounds. For instance, its derivatives have been used to create new types of dioxolane furancarboxylates, expanding the repertoire of organic compounds (Pevzner, 2001).

Application in Organic Chemistry Research

  • In organic chemistry research, this compound contributes to understanding the stereochemistry and reactivity of various organic compounds. This includes the study of eliminations in orthoacids and derivatives, enhancing our understanding of reaction mechanisms (Josan & Eastwood, 1968).

Role in Catalytic Processes

  • Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate has been involved in studies exploring the role of nickel catalysts in asymmetric Negishi cross-couplings, highlighting its importance in catalysis research (Lou & Fu, 2011).

Synthesis of Dioxolane Derivatives

  • The synthesis of various 1,3-dioxolane derivatives, as demonstrated in several studies, shows the versatility of this compound in creating a range of chemical entities. This includes reactions with β-chlorolactic acid and ketones, contributing to the diversity of organic synthesis (Shevchuk, Podgornova & Ustavshchikov, 2001).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate can be found online . It’s important to refer to these resources for detailed safety and handling information.

properties

IUPAC Name

ethyl 2-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-2-14-10(13)9(12)7-3-4-8(17-7)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFVOMDXNHCLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641890
Record name Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

CAS RN

898772-32-2
Record name Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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